molecular formula C18H17ClN2O5S B4078912 N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide

Cat. No. B4078912
M. Wt: 408.9 g/mol
InChI Key: CZJPNYQWHMICQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide, also known as CAY10566, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of thieno[2,3-d]pyrimidine derivatives and has shown promising results in various studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide involves the inhibition of various enzymes and receptors in the body. Specifically, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. In addition, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has also been reported to inhibit the activity of certain receptors such as the cannabinoid receptor 1 (CB1) and the peroxisome proliferator-activated receptor gamma (PPARγ), which are involved in various physiological processes such as appetite regulation and glucose metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide are diverse and depend on the specific target enzyme or receptor that is inhibited. In cancer cells, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has been shown to induce apoptosis and cell cycle arrest by inhibiting HDACs, which leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. In addition, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, studies have suggested that N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide may have potential therapeutic applications in neurological disorders by modulating the activity of certain receptors and enzymes in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide in lab experiments include its unique chemical structure and mechanism of action, which make it a promising candidate for therapeutic applications in various diseases. In addition, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has been shown to be relatively stable and easy to synthesize, which makes it a convenient compound to work with in the laboratory. However, one limitation of using N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide is its relatively low solubility in water, which may limit its effectiveness in certain experimental protocols.

Future Directions

There are several future directions for research on N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide, including further studies on its potential therapeutic applications in cancer, inflammation, and neurological disorders. In addition, future research could focus on the development of more potent and selective analogs of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide that could have improved efficacy and fewer side effects. Furthermore, studies could investigate the potential use of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide in combination with other drugs or therapies to enhance its therapeutic effects. Overall, the unique chemical structure and mechanism of action of N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide make it a promising compound for further research and development in the field of medicinal chemistry.

Scientific Research Applications

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide has also been reported to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, studies have suggested that N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-4-nitrobenzamide may have potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating the activity of certain enzymes and receptors in the brain.

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O5S/c19-15-3-1-2-13(10-15)11-20(17-8-9-27(25,26)12-17)18(22)14-4-6-16(7-5-14)21(23)24/h1-7,10,17H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJPNYQWHMICQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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